molecular formula C12H24N2O2 B14915212 (3R,4R)-tert-Butyl 3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl 3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B14915212
M. Wt: 228.33 g/mol
InChI Key: BIQYCVZBVZHAKO-ZJUUUORDSA-N
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Description

tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, an ethyl group, and a methylamino group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the target compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
  • tert-Butyl (3R,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-ethyl-4-(methylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-9-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1

InChI Key

BIQYCVZBVZHAKO-ZJUUUORDSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1NC)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC1NC)C(=O)OC(C)(C)C

Origin of Product

United States

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